molecular formula C11H14O3 B073603 4-Butoxybenzoic acid CAS No. 1498-96-0

4-Butoxybenzoic acid

Cat. No.: B073603
CAS No.: 1498-96-0
M. Wt: 194.23 g/mol
InChI Key: LAUFPZPAKULAGB-UHFFFAOYSA-N
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Description

4-Butoxybenzoic acid, also known as p-butoxybenzoic acid, is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid where the hydrogen atom at the para position is replaced by a butoxy group (C4H9O). This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butoxybenzoic acid can be synthesized through several methods. One common method involves the esterification of 4-hydroxybenzoic acid with butanol in the presence of an acid catalyst, followed by hydrolysis of the ester to yield the desired acid. Another method involves the palladium-catalyzed coupling of halogenated benzoic acids with butanol, which avoids the use of Grignard reagents and Friedel-Crafts reactions, making it more environmentally friendly .

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale esterification processes. The reaction typically involves heating 4-hydroxybenzoic acid with butanol and an acid catalyst under reflux conditions. The resulting ester is then hydrolyzed to produce this compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Butoxybenzoic acid undergoes various chemical reactions, including:

    Esterification: Reacts with alcohols to form esters.

    Reduction: Can be reduced to the corresponding alcohol.

    Substitution: Undergoes electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Esterification: Acid catalysts such as sulfuric acid or hydrochloric acid.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

Scientific Research Applications

4-Butoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of liquid crystalline materials and other organic compounds.

    Biology: Studied for its interactions with enzymes and proteins.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of 4-butoxybenzoic acid involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The butoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound for studying enzyme-substrate interactions and developing enzyme inhibitors .

Comparison with Similar Compounds

4-Butoxybenzoic acid can be compared with other similar compounds such as:

    4-Ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a butoxy group.

    4-Propoxybenzoic acid: Contains a propoxy group.

    4-Methoxybenzoic acid: Contains a methoxy group.

Uniqueness: The uniqueness of this compound lies in its butoxy group, which provides distinct physical and chemical properties compared to its analogs. The longer alkyl chain increases its hydrophobicity and alters its reactivity in various chemical reactions .

Properties

IUPAC Name

4-butoxybenzoic acid
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InChI

InChI=1S/C11H14O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUFPZPAKULAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50164388
Record name 4-Butoxybenzoic acid
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Molecular Weight

194.23 g/mol
Source PubChem
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CAS No.

1498-96-0
Record name 4-Butoxybenzoic acid
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Record name 4-Butoxybenzoic acid
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Synthesis routes and methods I

Procedure details

1-Bromobutane (22.6 g, 0.165 mol) was added dropwise at room temperature to a stirred mixture of 4-hydroxybenzoic acid (15.0 g, 0.11 mol) in ethanol (60 ml) and sodium hydroxide (10.60 g) in the minimum amount of water. The stirred mixture was heated under reflux overnight (tlc analysis revealed a complete reaction), and then the ethanol was distilled off and an equal volume of water was added. The mixture was boiled to give a solution, cooled, washed with ether and acidified with 36% hydrochloric acid. The cooled mixture was filtered, and the product was washed with water to give a colourless solid (13.9 g) which was recrystallised from ethanol to give colourless crystals.
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15 g
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60 mL
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Synthesis routes and methods II

Procedure details

(Scheme 1, Compound B) To a solution of ethyl 4-butoxybenzoate (2.0 g, 9.6 mmol) in EtOH (30 mL) was added NaOH (10 N, 6 mL, 60 mmol). The resulting mixture was stirred at room temperature for 3 hours, diluted with H2O (30 mL), acidified to about pH 1.0 using HCl (6N). The precipitates were filtered off by filter paper, washed by H2O and hexanes. This compound was obtained as a white solid. (1.63 g, 9.1 mmol, 94% yield). 1H NMR (DMSO-d6) δ 12.59 (br. s, 1H), 7.88 (d, 2H, J=9.5 Hz), 6.97 (d, 2H, J=9.5 Hz), 4.01 (t, 2H, J=6.5 Hz), 1.68 (m, 2H), 1.42 (m, 2H), 0.91 (t, 3H, J=6.5 Hz); 13C NMR (DMSO): 166.9, 162.2, 131.2, 122.7, 114.0, 67.3, 30.5, 18.6 and 13.5; Mass Spec.: 195.17 (MH+).
[Compound]
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Compound B
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2 g
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30 mL
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Synthesis routes and methods III

Procedure details

The reaction of butyl bromide and ethyl 4-hydroxybenzoate in the presence of potassium carbonate was performed as described for Compound 24 to give 4-butoxy-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 12.57 (s, COOH); 7.85 (d, J=8.8, 2 arom. H); 6.98 (d, J=8.8, 2 arom. H); 4.02 (t, CH3CH2CH2CH2O); 1.69 (m, CH3CH2CH2CH2O); 1.43 (m, CH3CH2CH2CH2O); 0.92 (t, CH3CH2CH2CH2O). 13C-NMR (100 MHz, d6-DMSO): 166.99 (—C═O); 162.29; 131.32 (2 arom. C); 122.77; 114.17 (2 arom. C); 67.45; 30.58; 18.66; 13.63.
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Synthesis routes and methods IV

Procedure details

4-Butoxy-N-[4-(3-oxopyrrolidin-1-yl)-phenyl]benzamide was obtained using 4-butoxybenzoic acid in an analogous way. Likewise, 4-butoxybenzoic acid and 4-(1,4-dioxa-7-azaspiro[4.4]non-7-yl)-3-fluorophenylamine initially resulted in 4-butoxy-N-[4-(1,4-dioxa-7-azaspiro[4.4]non-7-yl)-3-fluorophenyl]benzamide which, after methylation by method F and treatment with para-toluenesulfonic acid as described above, afforded 4-butoxy-N-[3-fluoro-4-(3-oxopyrrolidin-1-yl)phenyl]benzamide.
Name
4-butoxy-N-[4-(1,4-dioxa-7-azaspiro[4.4]non-7-yl)-3-fluorophenyl]benzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the lipophilicity of 4-alkoxybenzoic acids relate to their antimycobacterial activity?

A1: Research suggests a positive correlation between lipophilicity and antimycobacterial activity in 4-alkoxybenzoic acids []. This means that as the lipophilicity of the compound increases, so does its ability to inhibit the growth of mycobacteria. The study demonstrated this by examining a series of 4-alkoxybenzoic acids, including 4-Butoxybenzoic acid, and observing that the antimycobacterial activity increased with their respective HPLC capacity factors, which are indicative of lipophilicity.

Q2: What is the significance of the thermodynamic properties of this compound?

A2: Understanding the thermodynamic properties, like enthalpy and Gibbs energy of sublimation, offers insights into the physical behavior of this compound []. These properties are crucial for various applications, including predicting its volatility, solubility, and stability under different conditions. The Knudsen mass-loss effusion technique and differential scanning calorimetry were employed to determine these properties, providing valuable data for researchers exploring its potential uses.

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